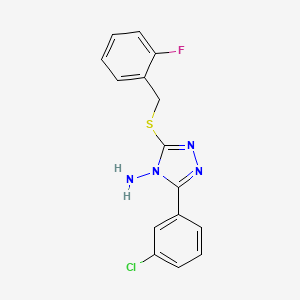

3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Description

Properties

CAS No. |

577997-94-5 |

|---|---|

Molecular Formula |

C15H12ClFN4S |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C15H12ClFN4S/c16-12-6-3-5-10(8-12)14-19-20-15(21(14)18)22-9-11-4-1-2-7-13(11)17/h1-8H,9,18H2 |

InChI Key |

ABBOMWRXRCTHGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Thiosemicarbazides bearing 3-chlorophenyl and 2-fluorobenzylthio groups undergo intramolecular cyclization in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically proceeds via nucleophilic attack of the sulfur atom on the adjacent carbon, followed by deprotonation and ring closure. For example, heating a solution of N-(3-chlorophenyl)-2-(2-fluorobenzylthio)acetohydrazide in ethanol with 1.5 equivalents of NaOH at 80–90°C for 6–8 hours yields the target compound.

Key Parameters:

Optimization Strategies

-

Microwave Assistance: Microwave irradiation reduces reaction time to 15–30 minutes while maintaining yields above 70%.

-

Catalyst Use: Sulfamic acid (0.1 equivalents) enhances cyclization efficiency by stabilizing intermediates, increasing yields to 80–85%.

Alkylation of Triazolethiol Precursors

An alternative route involves the alkylation of a pre-formed triazolethiol intermediate with 2-fluorobenzyl halides. This two-step method ensures regioselectivity and minimizes side reactions.

Synthesis of Triazolethiol Intermediate

The triazolethiol core is synthesized via cyclization of 3-chlorophenylthiosemicarbazide with chloroacetone in basic media. For instance, refluxing the thiosemicarbazide with chloroacetone in ethanol containing KOH (2.0 equivalents) for 4 hours produces 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol in 70% yield.

Alkylation Step

The thiol group is alkylated using 2-fluorobenzyl bromide under inert conditions. A mixture of the triazolethiol, 2-fluorobenzyl bromide (1.2 equivalents), and K2CO3 (2.5 equivalents) in dimethylformamide (DMF) is stirred at 60°C for 12 hours, yielding the target compound after column chromatography.

Comparative Data:

| Parameter | Triazolethiol Synthesis | Alkylation Step |

|---|---|---|

| Solvent | Ethanol | DMF |

| Temperature (°C) | 80 (reflux) | 60 |

| Reaction Time (h) | 4 | 12 |

| Yield (%) | 70 | 68 |

Multi-Step Synthesis via Hydrazide Intermediates

This method constructs the triazole ring through sequential functionalization, offering flexibility in introducing substituents.

Hydrazide Formation

3-Chlorophenylacetohydrazide is prepared by reacting ethyl 3-chlorophenylacetate with hydrazine hydrate in ethanol. The hydrazide is then converted to a thiosemicarbazide by treatment with 2-fluorobenzyl isothiocyanate in tetrahydrofuran (THF).

Cyclization and Amination

Cyclization of the thiosemicarbazide in NaOH/ethanol (85°C, 3 hours) forms the triazolethiol intermediate, which undergoes amination via nucleophilic substitution with aqueous ammonia (25% NH3, 100°C, 6 hours).

Critical Notes:

-

Purification: Recrystallization from ethanol-water (1:1) improves purity (>98%).

-

Side Reactions: Over-alkylation is mitigated by controlling the stoichiometry of 2-fluorobenzyl bromide.

Advanced Catalytic and Green Chemistry Approaches

Recent advancements emphasize catalytic efficiency and solvent-free conditions.

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent and catalyst, the reaction time for cyclocondensation is reduced to 2 hours with a yield of 82%.

Ball Milling Technique

Mechanochemical synthesis via ball milling eliminates solvent use. Equimolar quantities of reactants are milled at 30 Hz for 45 minutes, achieving 78% yield.

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH2), 7.45–7.12 (m, 8H, aromatic), 4.32 (s, 2H, SCH2).

-

HRMS (ESI): m/z 315.0721 [M+H]+ (calc. 315.0724).

Chemical Reactions Analysis

3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that compounds within the 1,2,4-triazole family exhibit a wide range of biological activities, including:

- Antifungal Activity : Several studies have highlighted the antifungal properties of triazole derivatives. For instance, derivatives similar to 3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine have shown promising results against various strains of fungi such as Candida albicans and Aspergillus fumigatus .

- Antibacterial Properties : The compound has also been investigated for its antibacterial effects. It has been reported that certain triazole derivatives possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable or superior to established antibiotics .

- Antiviral Potential : Some studies suggest that triazoles can inhibit viral replication, making them candidates for antiviral drug development .

Medicinal Chemistry Applications

The structural characteristics of this compound allow it to serve as a scaffold for developing new therapeutic agents. Its applications include:

- Drug Development : The compound's ability to interact with various biological targets makes it a candidate for synthesizing new drugs aimed at treating fungal infections and bacterial diseases.

- Lead Compound in Research : Due to its unique properties, it can be used as a lead compound in medicinal chemistry research to explore modifications that enhance efficacy and reduce toxicity.

- Pharmaceutical Formulations : Its potential use in pharmaceutical formulations targeting specific pathogens can be explored further through in vivo studies.

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives:

- A study demonstrated that a triazole derivative exhibited an MIC of 0.0156 μg/mL against Candida albicans, indicating strong antifungal activity .

- Another research highlighted the synthesis of various triazole hybrids which showed enhanced antibacterial activity against a range of pathogens including MRSA .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The triazole scaffold allows extensive structural modifications. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Comparison of Triazole Derivatives

Key Observations :

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., Cl, F) increase melting points due to enhanced intermolecular interactions. For instance, compound 3c (2-Cl-4-F-benzyl) has a higher m.p. (171–172°C) than 3b (164–165°C) .

- Synthetic Yields : Yields vary significantly (39–100%), influenced by steric hindrance and electronic effects of substituents. Pyridinyl-containing analogs (e.g., compound 7 ) show lower yields (39%), likely due to competing side reactions .

Enzyme Inhibition

- Tyrosinase Inhibition : Analogs with pyridin-4-yl groups (e.g., 3a , 3b ) exhibit potent tyrosinase inhibition, attributed to π-π stacking interactions with the enzyme’s active site .

- α-Synuclein Aggregation Inhibition : Fluorobenzylthio derivatives (e.g., 7 ) demonstrate moderate activity, suggesting that electron-deficient aromatic systems disrupt amyloid fibril formation .

Antimicrobial Activity

Critical Factors :

- Reaction Solvents: Methanol or ethanol is preferred for S-alkylation to minimize byproducts .

- Purification : Recrystallization from DMSO/water mixtures enhances purity .

Biological Activity

3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS No. 577997-94-5) is a novel compound belonging to the class of 1,2,4-triazoles. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chlorine and fluorine substituents enhances its bioactivity compared to other triazole derivatives.

Chemical Structure

The molecular formula of this compound is C15H12ClFN4S. The compound features a chlorophenyl group and a fluorobenzyl thioether, which contribute to its chemical properties and biological interactions.

Biological Activity Overview

Research indicates that 1,2,4-triazole derivatives exhibit a range of biological activities including:

- Antimicrobial : Many triazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Anticancer : Some studies suggest that triazole compounds can inhibit cancer cell proliferation.

- Enzyme Inhibition : Certain triazoles act as inhibitors for key enzymes involved in metabolic processes.

The biological activity of this compound is believed to arise from its ability to interact with specific biological targets. These interactions may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as glycogen phosphorylase, which plays a crucial role in glucose metabolism.

- Binding Affinity : The structural characteristics allow for favorable binding interactions with target proteins.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar triazole derivatives is presented below:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 3-(4-Chlorophenyl)-5-(benzylthio)-4H-1,2,4-triazol-4-amine | Chlorophenyl and benzyl thioether | Antimicrobial | Lacks fluorine substitution |

| 3-(3-Fluorophenyl)-5-(benzylthio)-4H-1,2,4-triazol-4-amine | Fluorinated phenyl group | Antimicrobial | Different fluorine position |

| 1-(benzothiazolyl)-1H-[1,2,4]triazole derivatives | Benzothiazole moiety | Antifungal | Different heterocyclic core |

The presence of both chlorine and fluorine in the target compound enhances its potential bioactivity compared to others lacking these features.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various triazole derivatives including the target compound. For instance:

- Synthesis Methodologies : Various synthetic pathways have been developed for creating this compound. These methods allow for tailored synthesis that can optimize biological activity.

- Biological Evaluations : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against specific bacterial strains. Additionally, preliminary anticancer assays indicate potential efficacy against certain cancer cell lines.

- Enzyme Inhibition Studies : Kinetic studies reveal that the compound acts as a potent inhibitor of glycogen phosphorylase with IC50 values in the low micromolar range.

Q & A

Q. How do computational models predict binding interactions with biological targets?

- Molecular docking (e.g., Glide or GOLD) identifies key interactions:

- The triazole nitrogen forms hydrogen bonds with catalytic residues (e.g., His263 in tyrosinase) .

- MM-GBSA calculations estimate binding energies (ΔG ~ -40 kcal/mol for high-affinity derivatives) .

- MD simulations (50–100 ns) assess stability of ligand-target complexes, with RMSD <2.0 Å indicating robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.